molecular formula C13H13BrClNO3S2 B2473167 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 1795472-58-0

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2473167
CAS No.: 1795472-58-0
M. Wt: 410.73
InChI Key: SCULRBQVNWLHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with bromine and sulfonamide groups, along with a side chain containing a chlorophenyl and methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonamide.

    Side Chain Attachment: The next step involves the introduction of the 2-(2-chlorophenyl)-2-methoxyethyl group. This can be done through a nucleophilic substitution reaction where the sulfonamide nitrogen attacks an appropriate electrophile, such as a chloromethyl ether derivative of the desired side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Can lead to sulfonic acids or other oxidized derivatives.

    Reduction: Can produce amines or other reduced forms.

    Coupling: Leads to the formation of biaryl compounds.

Scientific Research Applications

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is unique due to its specific side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted medicinal applications and specialized organic synthesis.

Properties

IUPAC Name

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO3S2/c1-19-11(9-4-2-3-5-10(9)15)8-16-21(17,18)13-7-6-12(14)20-13/h2-7,11,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCULRBQVNWLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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